molecular formula C16H12Cl2O4S B3704943 methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate

methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate

Cat. No.: B3704943
M. Wt: 371.2 g/mol
InChI Key: DRECQVYLGPBAGS-BQYQJAHWSA-N
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Description

“Methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate” is an organic compound that contains a benzoate group, a sulfonyl group, and a phenylvinyl group . The benzoate group consists of a benzene ring attached to a carboxylate (COO-) group. The sulfonyl group (SO2) is a common functional group in organic chemistry, and the phenylvinyl group consists of a benzene ring attached to a vinyl group (C=C).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the sulfonyl and phenylvinyl groups to the benzoate core . This could potentially be achieved through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic benzene ring of the benzoate group, the sulfonyl group, and the phenylvinyl group . The exact structure would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the sulfonyl and phenylvinyl groups . These groups could potentially participate in a variety of reactions, including addition, substitution, and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl and phenylvinyl groups . These groups could potentially affect properties such as solubility, melting point, and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

Future research on this compound could potentially explore its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and possible uses in fields such as pharmaceuticals or materials science .

Properties

IUPAC Name

methyl 2,4-dichloro-5-[(E)-2-phenylethenyl]sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4S/c1-22-16(19)12-9-15(14(18)10-13(12)17)23(20,21)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRECQVYLGPBAGS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate
Reactant of Route 2
methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate
Reactant of Route 3
methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate
Reactant of Route 4
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methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate
Reactant of Route 5
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methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate
Reactant of Route 6
methyl 2,4-dichloro-5-[(2-phenylvinyl)sulfonyl]benzoate

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